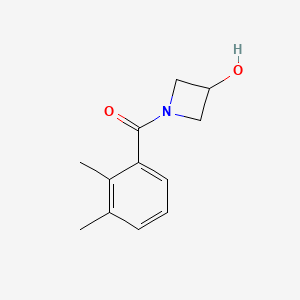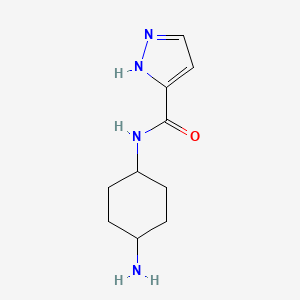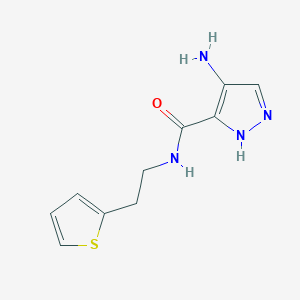
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone, also known as S-2474, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone exerts its therapeutic effects through the inhibition of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone increases the levels of endocannabinoids in the body, which in turn leads to the activation of cannabinoid receptors and the subsequent reduction of inflammation and pain.
Biochemical and Physiological Effects:
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain. Additionally, (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone in lab experiments is its specificity for FAAH inhibition, which allows for the selective modulation of the endocannabinoid system without affecting other systems in the body. However, a limitation of using (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the scientific research of (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone. One area of interest is the potential therapeutic applications of (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of future research is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects and safety of (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone in animal models and humans.
In conclusion, (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone is a novel compound that has shown potential therapeutic effects in scientific research studies. Its inhibition of FAAH has been found to reduce inflammation, pain, and oxidative stress, and improve cognitive function and anxiety-like behavior in animal models. While there are limitations to its use in lab experiments, (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone holds promise for future therapeutic applications and warrants further investigation.
Synthesemethoden
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone is synthesized through a multistep process that involves the reaction of 2,3-dimethylbenzoyl chloride with 3-aminopropanol, followed by the reaction of the resulting intermediate with sodium borohydride and acetic anhydride. The final product is obtained through the reaction of the intermediate with hydroxylamine hydrochloride and sodium acetate.
Wissenschaftliche Forschungsanwendungen
(2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has shown potential therapeutic effects in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective properties. (2,3-Dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone has also been shown to be effective in reducing neuropathic pain and improving cognitive function in animal models.
Eigenschaften
IUPAC Name |
(2,3-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-3-5-11(9(8)2)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJNPZYLKPPLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CC(C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)
![(5-Fluoro-2-methylphenyl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7569152.png)

![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![3-Fluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7569183.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)



![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)